2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-methylpropanamide
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Overview
Description
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-methylpropanamide is a complex organic compound with a unique structure that includes an amino group, a cyclohexyl ring, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-methylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions.
Attachment of the amino group: This can be done through amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-methylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-ethylpropanamide
- 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-propylpropanamide
Uniqueness
2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-methylpropanamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H25N3O |
---|---|
Molecular Weight |
227.35 g/mol |
IUPAC Name |
2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-methylpropanamide |
InChI |
InChI=1S/C12H25N3O/c1-9(13)12(16)15(4)11-8-6-5-7-10(11)14(2)3/h9-11H,5-8,13H2,1-4H3/t9?,10?,11-/m0/s1 |
InChI Key |
BUTQYGAROIBXNU-ILDUYXDCSA-N |
Isomeric SMILES |
CC(C(=O)N(C)[C@H]1CCCCC1N(C)C)N |
Canonical SMILES |
CC(C(=O)N(C)C1CCCCC1N(C)C)N |
Origin of Product |
United States |
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